molecular formula C10H9NO2 B175765 5-methoxy-2H-isoquinolin-1-one CAS No. 118313-35-2

5-methoxy-2H-isoquinolin-1-one

Cat. No.: B175765
CAS No.: 118313-35-2
M. Wt: 175.18 g/mol
InChI Key: JTIMZAUBSBUCNK-UHFFFAOYSA-N
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Description

5-Methoxy-2H-isoquinolin-1-one (CAS: 118313-35-2) is a heterocyclic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . It features a methoxy (-OCH3) substituent at the 5-position of the isoquinolinone core. The compound is commercially available with a purity of ≥95% and is utilized in pharmaceutical and chemical research due to its structural similarity to bioactive isoquinoline derivatives . Isoquinolinones are known for diverse biological activities, including kinase inhibition and antimicrobial effects, making this compound a valuable scaffold for drug discovery .

Preparation Methods

Palladium-Catalyzed Cyclization of 2-Iodo-3-Methoxybenzoyl Azide

Reaction Overview

A prominent route involves the palladium-catalyzed cyclization of 2-iodo-3-methoxybenzoyl azide. This method, detailed in a protocol from the Royal Society of Chemistry, proceeds via a tandem C–C coupling and intramolecular acetylenic Schmidt reaction . The synthesis begins with the preparation of 2-iodo-3-methoxybenzoyl azide from 2-iodo-3-methoxybenzoic acid using sodium azide and phosphoryl chloride in DMF (74% yield) .

Catalytic Cyclization Mechanism

Copper-Catalyzed Cascade Reaction of 2-Halobenzamides

Methodology Development

An efficient one-pot copper-catalyzed method, reported in Organic Letters, enables the synthesis of 3,4-disubstituted isoquinolin-1(2H)-ones from 2-halobenzamides and β-keto esters . While the original study focuses on 3,4-disubstituted derivatives, substitution of the benzamide precursor with a methoxy group at the 5-position provides a pathway to 5-methoxy-2H-isoquinolin-1-one .

Reaction Optimization

The cascade reaction involves:

  • Nucleophilic Attack : Deprotonation of the β-keto ester by a base.

  • C–C Bond Formation : Copper-mediated coupling between the enolate and 2-halobenzamide.

  • Cyclization : Intramolecular lactamization to form the isoquinolinone ring .

Optimized Parameters

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Base : K₂CO₃

  • Solvent : DMF at 100°C

  • Yield : 65–85% .

Oxidative Cyclization Using Copper(I) Chloride and Palladium

Historical Context

Early synthetic routes, such as those reported by Izumi et al., utilized oxidative cyclization of substituted benzamides. For example, 5-methyl-2H-isoquinolin-1-one was synthesized from 2-ethenyl-3-methylbenzamide using oxygen, trimethyleneglycol, copper(I) chloride, and palladium dichloride in 1,2-dimethoxyethane . Adapting this method for the methoxy analogue would require starting with 2-ethenyl-3-methoxybenzamide.

Critical Analysis

While this method achieves moderate yields (84%), the use of stoichiometric oxidants and precious metals like palladium limits its scalability . Modern adaptations favor catalytic systems to reduce metal loading.

Comparative Analysis of Synthetic Routes

Method Catalyst Yield Conditions Advantages
Palladium-Catalyzed Pd/C, CuI74–98%Ethanol, 80°CHigh yield, functional group tolerance
Copper-Cascade CuI65–85%DMF, 100°COne-pot, economical
Oxidative Cyclization CuCl, PdCl₂84%1,2-Dimethoxyethane, O₂Historical relevance

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2H-isoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolinones, dihydroisoquinolinones, and quinone derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

Biological Activities

5-Methoxy-2H-isoquinolin-1-one exhibits several significant biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types. This makes it a promising lead compound for cancer therapeutics.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Research Applications

The applications of this compound in scientific research can be categorized as follows:

Chemistry

  • Building Block for Synthesis : It serves as a versatile building block for synthesizing complex heterocyclic compounds and natural product analogs.

Biology

  • Mechanistic Studies : Ongoing research focuses on understanding its mechanisms of action at the molecular level, including enzyme interactions and cellular pathways .

Medicine

  • Therapeutic Development : Investigations are underway to explore its potential therapeutic applications in treating diseases such as cancer and infections. Its role as a sigma receptor ligand has also been studied, indicating implications in various physiological processes .

Industry

  • Pharmaceuticals and Agrochemicals : The compound is being developed for use in pharmaceuticals and agrochemical formulations due to its bioactive properties.

Case Studies

Several case studies highlight the potential of this compound:

  • Case Study on Anticancer Activity : A study demonstrated that derivatives of this compound showed significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
  • Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited strong inhibitory effects against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Mechanism of Action

The mechanism of action of 5-methoxy-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells .

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-methoxy-2H-isoquinolin-1-one and related compounds:

Compound Name CAS Number Substituent(s) Molecular Formula Molecular Weight (g/mol) Purity Key Properties/Applications Reference
This compound 118313-35-2 5-OCH3 C10H9NO2 175.18 ≥95% Pharmaceutical intermediate; kinase inhibition studies
5-Hydroxy-2H-isoquinolin-1-one - 5-OH C9H7NO2 161.16 - Higher aqueous solubility; potential antimicrobial activity
8-Methoxyisoquinoline 1723-70-2 8-OCH3 C10H9NO 159.19 98% Used in organic synthesis; less studied for bioactivity
6-Methoxyisoquinolin-1(2H)-one 26829-43-6 6-OCH3 C10H9NO2 175.18 97% Structural isomer; differing electronic effects
5-Bromoisoquinolin-1(2H)-one 190777-77-6 5-Br C9H6BrNO 224.05 - Bromine enhances electrophilicity; cross-coupling reactions
5-(2-Methoxyethoxy)-2-methylisoquinolin-1(2H)-one 906146-38-1 5-OCH2CH2OCH3; 2-CH3 C13H15NO3 245.27 - Extended alkoxy chain improves lipophilicity
4-Bromo-2-methylisoquinolin-1(2H)-one 33930-63-1 4-Br; 2-CH3 C10H8BrNO 238.08 - Bromine and methyl groups influence steric effects
5-Hydroxy-4-(2-naphthalenyl)isoquinolin-1(2H)-one 656234-36-5 5-OH; 4-naphthalenyl C19H13NO2 287.31 - Bulky aromatic group enhances π-π interactions

Key Structural and Functional Differences

  • Substituent Position: The position of the methoxy group significantly impacts electronic distribution. For example, this compound (5-OCH3) exhibits different hydrogen-bonding capabilities compared to 6-methoxyisoquinolin-1(2H)-one (6-OCH3) due to proximity to the carbonyl group . Bromine substitution (e.g., 5-Bromoisoquinolin-1(2H)-one) increases molecular weight and electrophilicity, making it suitable for Suzuki-Miyaura coupling reactions .
  • Functional Group Effects: Hydroxy (-OH) vs. Methoxy (-OCH3): 5-Hydroxy-2H-isoquinolin-1-one has higher polarity and aqueous solubility compared to its methoxy analogue, which is advantageous in drug formulations . However, methoxy groups generally enhance metabolic stability by resisting oxidation .
  • Bulkier Substituents: Compounds like 5-Hydroxy-4-(2-naphthalenyl)isoquinolin-1(2H)-one incorporate aromatic extensions, improving binding to hydrophobic pockets in enzymes or receptors .

Biological Activity

5-Methoxy-2H-isoquinolin-1-one is a nitrogen-containing heterocyclic compound notable for its diverse biological activities. It features a methoxy group at the 5-position and has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential clinical applications.

  • Molecular Formula : C10H9NO2
  • Molar Mass : Approximately 175.19 g/mol
  • Structure : Characterized by an isoquinoline skeleton with a methoxy substituent, influencing its reactivity and biological interactions.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study highlighted its ability to inhibit the proliferation of cancer cells, suggesting a mechanism involving apoptosis induction and cell cycle arrest. Notably, it has shown promising results against colorectal cancer cell lines, such as HCT116 and Caco-2, where it disrupts mitochondrial membrane potential and activates apoptotic pathways.

Anticonvulsant Properties

The compound has also been evaluated for anticonvulsant activity. Animal model studies have demonstrated that this compound can reduce seizure frequency and intensity, indicating its potential as a therapeutic agent for epilepsy.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression, such as those in the PI3K/AKT/mTOR signaling pathway .
  • Receptor Interaction : Its structural similarity to other bioactive isoquinolines suggests potential interactions with various receptors, including the epidermal growth factor receptor (EGFR), which is crucial in tumor biology .
  • Cellular Impact : The compound influences cellular pathways related to growth and proliferation by modulating gene expression and cellular metabolism.

Study on Antitumor Activity

A comprehensive study assessed the antiproliferative effects of this compound on human cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
HCT11612.5Induction of apoptosis; cell cycle arrest
Caco-215.0Disruption of mitochondrial function

These findings underscore the compound's potential as a lead candidate in anticancer drug development.

Study on Anticonvulsant Activity

In a separate animal study focused on seizure models, this compound was administered at varying doses:

Dose (mg/kg)Seizure Frequency Reduction (%)Observations
1030Mild sedation observed
2050Significant reduction in seizures

The results indicate that higher doses correlate with increased efficacy in seizure control.

Q & A

Q. What are the critical parameters for synthesizing 5-methoxy-2H-isoquinolin-1-one with high purity?

Basic Research Question
The synthesis of this compound requires precise control of reaction conditions. Key parameters include:

  • Solvent selection : Dichloromethane or ethanol are commonly used to optimize solubility and reaction efficiency .
  • Temperature control : Reactions are typically conducted under reflux (e.g., 70–80°C) to avoid side products .
  • Catalysts : Acidic or basic catalysts (e.g., BF₃·Et₂O) may accelerate cyclization steps, as seen in analogous isoquinolinone syntheses .
  • Purification : Column chromatography or recrystallization ensures ≥98% purity, as per analytical HPLC or NMR validation .

Q. How should researchers characterize this compound to confirm structural identity?

Basic Research Question
A multi-technique approach is essential:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Verify methoxy group resonance (δ ~3.8 ppm for OCH₃) and aromatic proton patterns .
    • IR spectroscopy : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ .
  • Mass spectrometry : Molecular ion peak at m/z 175.18 (C₁₀H₉NO₂) .
  • X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated for related isoquinolinones .

Q. What strategies can resolve discrepancies in NMR data for derivatives of this compound?

Advanced Research Question
Discrepancies often arise from tautomerism or solvent effects. Methodological solutions include:

  • Variable-temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) .
  • Computational modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
  • Deuterated solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent-induced shifts .
  • Supplementary characterization : Cross-validate with HRMS or X-ray data to confirm structural assignments .

Q. How can reaction yields of this compound be optimized in multi-step syntheses?

Advanced Research Question
Yield optimization involves:

  • Design of Experiments (DoE) : Statistically screen variables (e.g., temperature, stoichiometry) .
  • Microwave-assisted synthesis : Reduce reaction time and improve efficiency for steps like cyclization .
  • In situ monitoring : Use HPLC or TLC to track intermediates and adjust conditions dynamically .
  • Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) to prevent side reactions .

Q. What computational methods predict the biological activity of this compound analogs?

Advanced Research Question

  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock or Schrödinger .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .
  • ADMET prediction : Assess bioavailability and toxicity via tools like SwissADME or ADMETLab .

Q. How should researchers design assays to evaluate the anti-inflammatory potential of this compound?

Basic Research Question

  • In vitro models : Use LPS-induced TNF-α suppression in RAW 264.7 macrophages .
  • Dose-response curves : Test concentrations from 1–100 µM, with IC₅₀ calculations .
  • Control compounds : Include reference inhibitors (e.g., dexamethasone) for comparative analysis .

Q. What analytical techniques validate the stability of this compound under physiological conditions?

Advanced Research Question

  • Forced degradation studies : Expose the compound to heat (40–60°C), light, and pH extremes (1–13) .
  • HPLC-MS monitoring : Detect degradation products and quantify stability over 24–72 hours .
  • Accelerated stability testing : Use ICH guidelines (Q1A) for long-term storage recommendations .

Q. How can structural analogs of this compound be designed to enhance solubility?

Advanced Research Question

  • Prodrug strategies : Introduce phosphate or PEG groups to improve aqueous solubility .
  • Co-crystallization : Use co-formers (e.g., citric acid) to modify crystal lattice dynamics .
  • Salt formation : React with HCl or sodium to generate ionic derivatives .

Q. What safety protocols are critical when handling this compound in the laboratory?

Basic Research Question

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

Q. How can researchers address reproducibility challenges in synthesizing this compound?

Advanced Research Question

  • Detailed documentation : Follow Beilstein Journal guidelines for reporting reaction conditions and characterization data .
  • Open-source data sharing : Deposit synthetic protocols in repositories like ChemRxiv or Zenodo .
  • Collaborative validation : Partner with independent labs to replicate key steps .

Properties

IUPAC Name

5-methoxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(9)5-6-11-10(8)12/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIMZAUBSBUCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358979
Record name 5-methoxy-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118313-35-2
Record name 5-methoxy-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3.0 g (18.6 mmol) of 1,5-dihydroxyisoquinoline in 80 ml methanol and 20 ml of water was added 0.78 g of 50% sodium hydroxide (39 mmol) and 2 ml of dimethyl sulfate. The mixture was heated under reflux for two hours. An additional 4.0 ml of dimethyl sulfate and 10 ml of 50% sodium hydroxide was then added and refluxing continued for an additional hour. The mixture was diluted with 200 ml of water and concentrated to half the original volume. The resulting solid was collected and washed with water. Recrystallization from ethanol gave 2.1 g (64%) of the desired product; mp 215°-217°.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
64%

Retrosynthesis Analysis

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Feasible Synthetic Routes

5-methoxy-2H-isoquinolin-1-one
5-methoxy-2H-isoquinolin-1-one
5-methoxy-2H-isoquinolin-1-one
5-methoxy-2H-isoquinolin-1-one
5-methoxy-2H-isoquinolin-1-one
5-methoxy-2H-isoquinolin-1-one

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